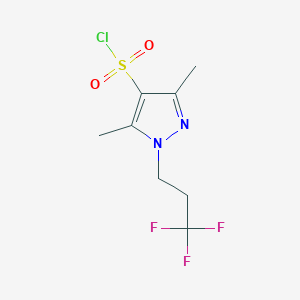

3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

3,5-dimethyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClF3N2O2S/c1-5-7(17(9,15)16)6(2)14(13-5)4-3-8(10,11)12/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSDDZVJEFSNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(F)(F)F)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: Sulfonyl hydride.

Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This reactivity is exploited in biochemical studies to probe enzyme function and protein interactions.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1339091-50-7

- Molecular Formula : C₈H₁₀ClF₃N₂O₂S

- Molecular Weight : 290.69 g/mol

- Structure : The compound features a pyrazole ring substituted with methyl groups at positions 3 and 5, a 3,3,3-trifluoropropyl group at position 1, and a sulfonyl chloride (-SO₂Cl) moiety at position 4 .

Key Properties :

- Reactivity : The sulfonyl chloride group enables nucleophilic substitution reactions, making it a versatile intermediate for synthesizing sulfonamides, sulfonate esters, or polymers.

- Electronic Effects : The electron-withdrawing trifluoropropyl group enhances the electrophilicity of the sulfonyl chloride, increasing its reactivity toward nucleophiles .

Table 1: Structural and Functional Comparison

Key Comparative Analysis :

Substituent Effects on Reactivity: The trifluoropropyl group in the target compound enhances electrophilicity compared to non-fluorinated analogs like the isobutyl derivative (CAS 1156602-97-9). This increases its suitability for reactions requiring stable, lipophilic products . In contrast, fipronil () contains a sulfinyl group (-SO-), which is less reactive than sulfonyl chloride but effective as a pesticide due to its slow degradation .

Functional Group Diversity :

- Pyrazole sulfonyl chlorides (e.g., target compound, CAS 1156602-97-9) are primarily synthetic intermediates. Derivatives like Compound 3f () focus on saturated pyrazolines with aryl substituents, favoring applications in medicinal chemistry .

Fluorine-Driven Properties :

- The trifluoropropyl group in the target compound parallels fluorinated silylating agents (), which exploit fluorine’s volatility and stability for analytical applications. This group also reduces polarity, aiding in solubility optimization for drug candidates .

Safety and Handling :

- While sulfonyl chlorides are typically moisture-sensitive and corrosive, the target compound’s safety data () lacks explicit hazard statements, suggesting moderate handling requirements. Comparatively, mercury-based trifluoropropyl compounds () pose significant toxicity risks .

Biological Activity

3,5-Dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with trifluoropropyl and sulfonyl chloride groups. The general structure can be represented as follows:

where , , are the respective counts of carbon, hydrogen, nitrogen atoms.

The biological activity of pyrazole derivatives often involves the modulation of various cellular pathways. For example:

- Inhibition of Enzymatic Activity : Sulfonyl chlorides can act as electrophiles, potentially modifying target proteins and inhibiting their function.

- Cell Cycle Arrest : Some studies indicate that pyrazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Starting from suitable precursors such as hydrazines and carbonyl compounds.

- Introduction of Sulfonyl Chloride : This can be achieved using reagents like chlorosulfonic acid or sulfur trioxide complexes.

Study on Related Compounds

A study focusing on 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine highlighted its potential as an energetic material with good thermal stability and detonation performance . While this compound is not identical to the sulfonyl chloride variant, it provides insights into the biological and physical properties associated with trifluoropropyl-substituted pyrazoles.

Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.